molecular formula C14H22N2O4 B2648969 Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate CAS No. 1934864-77-3

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate

Cat. No.: B2648969
CAS No.: 1934864-77-3
M. Wt: 282.34
InChI Key: QQRHGLIUJNRBME-UHFFFAOYSA-N
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Description

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[55]Undecane-9-Carboxylate is a complex organic compound with the molecular formula C14H22N2O4 It is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with tert-butyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate
  • Tert-Butyl 1,4-Dioxo-2,9-Diazaspiro[5.5]Undecane-9-Carboxylate
  • Tert-Butyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Oxalate

Uniqueness

Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRHGLIUJNRBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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